(2E)-3-(3-Chlorophenyl)-1-phenylprop-2-en-1-one
Overview
Description
(2E)-3-(3-Chlorophenyl)-1-phenylprop-2-en-1-one is a useful research compound. Its molecular formula is C15H11ClO and its molecular weight is 242.70 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 242.0498427 g/mol and the complexity rating of the compound is 279. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is ['636925', '170288', '1990']. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Molecular Structure and Crystal Analysis
The molecular structure of similar compounds to (2E)-3-(3-Chlorophenyl)-1-phenylprop-2-en-1-one has been explored, revealing insights into their geometrical parameters. For instance, studies on related compounds have highlighted the presence of phenyl rings and their spatial arrangements, which could be relevant for understanding the properties of this compound (Lastovickova, La Scala, & Sausa, 2018).
Anticancer Properties
Research has indicated that certain derivatives of (2E)-3-phenylprop-2-enoyl-1H-benzimidazoles, structurally related to this compound, have shown potential in inhibiting the growth of cancer cell lines. This suggests possible anticancer applications for this compound (Kalalbandi & Seetharamappa, 2015).
Spectroscopic Characterization and Antimicrobial Activity
Several studies have focused on the spectroscopic characterization of similar compounds, providing insights into their molecular vibrations, electronic transitions, and potential antimicrobial activities. These findings could be relevant for further exploration of this compound in similar contexts (Sadgir et al., 2020).
Nonlinear Optical Properties
Research into the nonlinear optical (NLO) properties of structurally related compounds suggests potential applications for this compound in the field of opto-electronics. This includes the study of first hyperpolarizability, which is an important factor in NLO materials (Mary et al., 2014).
Fluorescence and Charge Transfer Studies
The fluorescence properties and charge-transfer interactions in cocrystals of similar chalcone derivatives have been studied, indicating potential uses of this compound in developing new opto-electronic materials (Zhao et al., 2017).
Mechanism of Action
Target of Action
3-Chlorochalcone, also known as (2E)-3-(3-Chlorophenyl)-1-phenylprop-2-en-1-one or m-Chlorochalcone, is a type of chalcone, a class of compounds that are precursors to flavonoids . The primary target of 3-Chlorochalcone is the COX-2 enzyme . This enzyme plays a crucial role in inflammation and pain, making it a key target for anti-inflammatory drugs .
Mode of Action
The interaction between 3-Chlorochalcone and its target enzyme, COX-2, is revealed by molecular docking research . The compound binds to the main amino acid residues, namely Arg120 and Tyr355, on the active site of the COX-2 enzyme . This binding can inhibit the activity of the enzyme, leading to a reduction in inflammation and pain .
Biochemical Pathways
Chalcones, including 3-Chlorochalcone, are synthesized from two main precursors: one molecule of 4-coumaroyl-CoA (derived from phenylalanine) and three molecules of malonyl-CoA (derived from acetyl-CoA) . The synthesis occurs through a series of enzymatic reactions in the phenylpropanoid and flavonoid biosynthetic pathways . The key enzyme involved in chalcone synthesis is chalcone synthase (CHS), which catalyzes the first committed step of flavonoid biosynthesis .
Pharmacokinetics
Chalcones in general are known to have good oral bioavailability and can be rapidly absorbed and distributed in the body . More research is needed to understand the specific ADME properties of 3-Chlorochalcone.
Result of Action
The binding of 3-Chlorochalcone to the COX-2 enzyme inhibits its activity, leading to a reduction in inflammation and pain . This makes 3-Chlorochalcone a potential candidate for the development of new anti-inflammatory drugs .
Action Environment
The action of 3-Chlorochalcone, like other chalcones, can be influenced by various environmental factors. These factors can include the pH of the environment, the presence of other compounds, and the specific conditions of the target cells . .
Biochemical Analysis
Biochemical Properties
3-Chlorochalcone interacts with various enzymes, proteins, and other biomolecules. For instance, chalcone synthase (CHS) plays a vital role in the biosynthesis of chalcones . The compound has been reported to have remarkable anti-inflammatory activity in an in-vivo animal model . It also showed high affinity towards COX-1 and COX-2 proteins .
Cellular Effects
3-Chlorochalcone influences cell function by modulating various cell signaling pathways. For example, chalcones can regulate pathways such as nuclear factor-kappa B (NF-κB), mitogen-activated protein kinase (MAPK), and phosphoinositide 3-kinase/protein kinase B (PI3K/AKT), which are involved in cell survival, apoptosis, and inflammation .
Molecular Mechanism
The molecular mechanism of action of 3-Chlorochalcone involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been shown to have high affinity towards COX-1 and COX-2 proteins, potentially influencing their activity .
Metabolic Pathways
3-Chlorochalcone is involved in the biosynthesis of flavonoids, isoflavonoids, anthocyanidins, proanthocyanidins, and other polyphenolic compounds
Properties
IUPAC Name |
(E)-3-(3-chlorophenyl)-1-phenylprop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO/c16-14-8-4-5-12(11-14)9-10-15(17)13-6-2-1-3-7-13/h1-11H/b10-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBFMSIZYORSEPA-MDZDMXLPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501243860 | |
Record name | (2E)-3-(3-Chlorophenyl)-1-phenyl-2-propen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501243860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22966-13-8, 5328-73-4 | |
Record name | (2E)-3-(3-Chlorophenyl)-1-phenyl-2-propen-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22966-13-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chalcone, 3-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005328734 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC170288 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170288 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | MLS002637603 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1990 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2E)-3-(3-Chlorophenyl)-1-phenyl-2-propen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501243860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CHALCONE, 3-CHLORO- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DR6H3L4F7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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